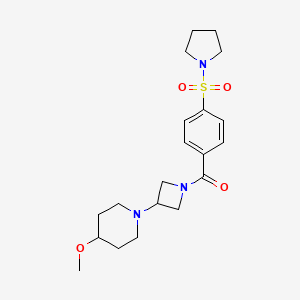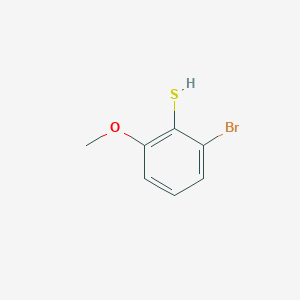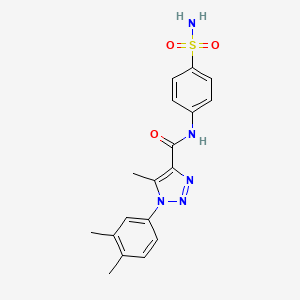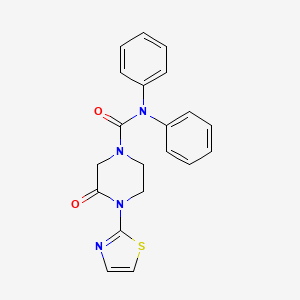
Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate” is a chemical compound with the CAS Number: 1955514-46-1 . It has a molecular weight of 190.13 and its molecular formula is C8H11LiN2O3 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 . This indicates the presence of a lithium ion and a 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate ion in the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 190.13 and its molecular formula is C8H11LiN2O3 .Applications De Recherche Scientifique
Energy Storage Applications
Electrolytes for Lithium Batteries
Research has explored the use of mixed ionic liquids as electrolytes in lithium batteries, highlighting the potential for these compounds in energy storage applications. The study by Diaw et al. (2005) investigates the mixtures of ionic liquids with organic solvents, adding lithium salts for possible application in batteries or supercapacitors. This research emphasizes the stability and conductivity of these electrolytes, suggesting their suitability for high-performance energy storage systems (Diaw et al., 2005).
Extraction and Recovery of Lithium
Recovery from Salt Lake Brine
The recovery of lithium ions from salt lake brine using heteropolyacid ionic liquid has been demonstrated as an efficient method. The study by Wang et al. (2019) shows a high extraction efficiency of lithium ions, indicating the potential of ionic liquids in enhancing lithium recovery processes (Wang et al., 2019).
Material Science and Electrochemistry
Ionic Conductivity and Viscosity
The solubility, ionic conductivity, and viscosity of lithium salts in room temperature ionic liquids have been studied, as seen in the work by Rosol et al. (2009). This research provides insights into the properties of lithium salts in various ionic liquids, which is crucial for applications in electrochemical devices (Rosol et al., 2009).
Lithium Ion Solvation and Diffusion
The solvation structure and dynamics of lithium ions in room-temperature ionic liquids have been analyzed to understand their behavior in electrolytes. Studies like the one by Umebayashi et al. (2007) utilize Raman spectroscopy and DFT calculations to investigate lithium ion solvation, which is fundamental for the development of advanced lithium-ion batteries (Umebayashi et al., 2007).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
lithium;2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZLEIMGONNAQX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC1=NOC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)







![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)

